Betamethasone 21-(ethyl carbonate)
CAS No.: 52619-05-3
Cat. No.: VC0193695
Molecular Formula: C25H33FO7
Molecular Weight: 464.54
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52619-05-3 |
|---|---|
| Molecular Formula | C25H33FO7 |
| Molecular Weight | 464.54 |
| IUPAC Name | ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate |
| Standard InChI | InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1 |
| SMILES | CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Introduction
Chemical Structure and Properties
Betamethasone 21-(ethyl carbonate) represents a specific structural derivative of betamethasone, featuring an ethyl carbonate group at the 21-position of the betamethasone skeleton. This modification influences its physicochemical properties and potential biological activity.
Chemical Identification
The compound is clearly defined by several key chemical identifiers that distinguish it from related corticosteroid derivatives.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 52619-05-3 |
| Molecular Formula | C₂₅H₃₃FO₇ |
| Molecular Weight | 464.54 g/mol |
| IUPAC Name | ethyl [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] carbonate |
| Common Synonyms | Betamethasone 21-O-Ethyl Carbonate; Betamethasone EP Impurity D |
The IUPAC name reflects its complex stereochemistry, with multiple chiral centers that must be maintained for proper biological activity .
Physical and Chemical Characteristics
The compound is typically available as a high-purity research material with established specifications for analytical and research applications.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Appearance | White or off-white crystalline powder |
| Purity Standards | >95% to >98% depending on supplier |
| Storage Requirements | Generally stored at -20°C |
| Solubility | Soluble in organic solvents |
| Chemical Classification | Synthetic glucocorticoid derivative |
The ethyl carbonate modification at the 21-position significantly affects its lipophilicity and stability compared to unmodified betamethasone, potentially altering its pharmacokinetic properties .
Pharmacological Profile
Mechanism of Action
Like its parent compound betamethasone, the 21-(ethyl carbonate) derivative is believed to exert its pharmacological effects primarily through interaction with glucocorticoid receptors located in the cytoplasm of target cells. The binding mechanism involves:
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Formation of a receptor-ligand complex in the cytoplasm
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Translocation of this complex to the nucleus
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Regulation of gene transcription associated with anti-inflammatory responses
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Inhibition of pro-inflammatory cytokine production
This mechanism follows the classical genomic pathway of glucocorticoid action, though modifications to the parent structure may influence receptor binding affinity and subsequent activity.
Pharmacological Effects
Betamethasone 21-(ethyl carbonate) demonstrates significant pharmacological properties that reflect its corticosteroid heritage:
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Anti-inflammatory effects: It reduces inflammatory responses through various cellular mechanisms.
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Immunomodulatory activity: The compound can modulate immune system responses.
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Potential therapeutic applications: Research suggests effectiveness against conditions including allergic reactions, skin disorders, and autoimmune diseases.
The ethyl carbonate modification may provide particular advantages in terms of stability, lipophilicity, or delivery characteristics compared to other betamethasone derivatives.
Comparison with Parent Compound
The parent compound, betamethasone, is a long-acting corticosteroid with established immunosuppressive and anti-inflammatory properties. It is used clinically to treat various inflammatory conditions including skin diseases, autoimmune disorders, and allergic reactions .
Table 3: Comparison Between Betamethasone and Its 21-(Ethyl Carbonate) Derivative
| Characteristic | Betamethasone | Betamethasone 21-(Ethyl Carbonate) |
|---|---|---|
| Molecular Weight | 392.46 g/mol | 464.54 g/mol |
| Molecular Formula | C₂₂H₂₉FO₅ | C₂₅H₃₃FO₇ |
| 21-Position Group | Hydroxyl | Ethyl carbonate |
| Glucocorticoid Activity | Potent | Potentially modified |
| Mineralocorticoid Activity | Negligible | Presumed negligible |
| Clinical Use Status | Approved for medical use | Research use only |
The ethyl carbonate modification at the 21-position may influence the compound's pharmacokinetics, potentially affecting absorption, distribution, metabolism, and elimination profiles compared to the parent molecule .
Research Applications
As a Reference Standard
Analytical Considerations
Detection and Quantification Methods
Analytical laboratories employ several techniques for the detection and quantification of Betamethasone 21-(ethyl carbonate):
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High-Performance Liquid Chromatography (HPLC): The primary method for purity determination, typically achieving >95% purity standards .
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Mass Spectrometry: Used for structural confirmation and trace analysis, often coupled with chromatographic separation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Valuable for structural elucidation and confirmation of chemical identity.
| Parameter | Details |
|---|---|
| Typical Catalog Designations | VC0193695, TRC-B327120, BO-76160, HXZG-79974 |
| Common Container Sizes | 10mg, 50mg, 100mg, 500mg |
| Format | Typically as neat solid |
| Shipping Conditions | Room temperature with cold storage upon arrival |
| Documentation | Certificate of analysis, safety data sheet |
The compound is generally classified as "for research use only" and subject to relevant regulatory restrictions on research chemicals .
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